

Spectroscopic Unveiling of 3-Chloro-4-fluorobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	3-Chloro-4-fluorobenzenesulfonamide
CAS No.:	146533-46-2
Cat. No.:	B168425

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Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. **3-Chloro-4-fluorobenzenesulfonamide**, a substituted aromatic sulfonamide, represents a scaffold of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The interplay of the chloro and fluoro substituents on the phenyl ring introduces unique electronic and steric properties that can profoundly influence its biological activity and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying scientific principles and experimental considerations essential for its accurate interpretation.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecular structure is the logical starting point for any spectroscopic analysis. The systematic IUPAC name for the compound is **3-Chloro-4-fluorobenzenesulfonamide**, and its corresponding Chemical Abstracts Service (CAS) number is 146533-46-2. The molecular formula is C₆H₅ClFNO₂S.

Caption: Molecular structure of **3-Chloro-4-fluorobenzenesulfonamide**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For **3-Chloro-4-fluorobenzenesulfonamide**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal the disposition of the three aromatic protons and the two protons of the sulfonamide group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H-2	8.0 - 8.2	Doublet of Doublets (dd)	J(H,H) ≈ 2.5, J(H,F) ≈ 6.0
H-5	7.8 - 8.0	Doublet of Doublets (dd)	J(H,H) ≈ 8.5, J(H,H) ≈ 2.5
H-6	7.4 - 7.6	Triplet of Doublets (td) or complex multiplet	J(H,H) ≈ 8.5, J(H,F) ≈ 8.5
-SO ₂ NH ₂	7.3 - 7.5	Broad Singlet	-

Rationale for Predictions:

- Aromatic Protons: The aromatic region (typically 6.5-8.5 ppm) will display signals for the three protons on the substituted benzene ring.^[1] The electron-withdrawing nature of the

sulfonyl group, chlorine, and fluorine will shift these protons downfield. The proton at position 2 (H-2), being ortho to the strongly withdrawing sulfonyl group, is expected to be the most deshielded. The fluorine atom will introduce additional splitting (H-F coupling) to the adjacent protons.

- **Sulfonamide Protons:** The two protons of the primary sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Their chemical shift can be solvent-dependent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (C-SO ₂)	138 - 142
C-2 (C-Cl)	130 - 134
C-3 (C-H)	128 - 132
C-4 (C-F)	160 - 165 (d, ¹ JCF ≈ 250 Hz)
C-5 (C-H)	125 - 129
C-6 (C-H)	118 - 122 (d, ² JCF ≈ 20 Hz)

Rationale for Predictions:

- Carbon atoms attached to electronegative atoms (C-F, C-Cl, C-S) will experience a downfield shift. The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[2] Carbons further away will show smaller C-F couplings.
- The chemical shifts of the protonated carbons will be in the typical aromatic region of 120-150 ppm.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Chloro-4-fluorobenzenesulfonamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Caption: A generalized workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of **3-Chloro-4-fluorobenzenesulfonamide** is expected to show characteristic absorption bands for the sulfonamide and substituted benzene moieties.

Functional Group	Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
N-H (Sulfonamide)	Asymmetric & Symmetric Stretch	3400 - 3200	Medium
C-H (Aromatic)	Stretch	3100 - 3000	Medium
C=C (Aromatic)	Stretch	1600 - 1450	Medium-Strong
S=O (Sulfonamide)	Asymmetric Stretch	1350 - 1310	Strong
S=O (Sulfonamide)	Symmetric Stretch	1170 - 1140	Strong
C-F (Aryl Fluoride)	Stretch	1250 - 1000	Strong
C-Cl (Aryl Chloride)	Stretch	1100 - 1000	Medium
S-N (Sulfonamide)	Stretch	950 - 900	Medium

Rationale for Predictions:

- Sulfonamide Group: The most characteristic peaks will be the strong S=O stretching vibrations. The N-H stretching bands will appear in the high-frequency region.
- Aromatic Ring: The C-H stretching vibrations will be observed just above 3000 cm⁻¹, and the C=C in-ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

- Halogen Substituents: The C-F and C-Cl stretching vibrations will be present in the fingerprint region and can be difficult to assign definitively without comparative analysis.

Experimental Protocol for IR Data Acquisition

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Perform baseline correction if necessary.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data

For **3-Chloro-4-fluorobenzenesulfonamide**, electrospray ionization (ESI) is a suitable soft ionization technique.

- Molecular Ion (M): The calculated monoisotopic mass is approximately 208.97 g/mol .

- Protonated Molecule $[M+H]^+$: In positive ion mode ESI, the base peak is expected to be the protonated molecule at $m/z \approx 209.98$.
- Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak at $m/z \approx 211.98$ with an intensity of about one-third of the $[M+H]^+$ peak is expected, arising from the ^{37}Cl isotope.
- Key Fragmentation Pathways:
 - Loss of SO_2 (64 Da) from the protonated molecule is a common fragmentation pathway for aromatic sulfonamides, leading to a fragment at $m/z \approx 145.98$.^[4]
 - Cleavage of the S-N bond can lead to fragments corresponding to the benzenesulfonyl moiety and the amino group.
 - Loss of the amino group ($-\text{NH}_2$) can also be observed.

Experimental Protocol for MS Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of the compound (e.g., 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.
 - An acid (e.g., formic acid) may be added to promote protonation in positive ion mode.
- Data Acquisition (LC-MS):
 - Inject the sample solution into a liquid chromatograph coupled to a mass spectrometer.
 - Use a suitable chromatographic column (e.g., C18) and mobile phase to separate the analyte from any impurities.
 - Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 50-500).
- Tandem Mass Spectrometry (MS/MS):
 - To confirm the structure, perform MS/MS on the protonated molecule ($[M+H]^+$).

- Isolate the precursor ion ($m/z \approx 209.98$) and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Analyze the resulting product ion spectrum to elucidate the fragmentation pathways.

Caption: Predicted major fragmentation pathways for **3-Chloro-4-fluorobenzenesulfonamide**.

Conclusion

The comprehensive spectroscopic analysis of **3-Chloro-4-fluorobenzenesulfonamide**, integrating predicted ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for its structural confirmation. The anticipated spectral features, derived from established principles of spectroscopy and data from related compounds, offer a detailed roadmap for researchers. The experimental protocols outlined herein represent best practices for obtaining high-quality data, ensuring the integrity and reliability of the structural elucidation process. This technical guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of this and structurally related sulfonamides, facilitating a deeper understanding of their chemical properties and accelerating their development in various scientific endeavors.

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